6-(4-fluorophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-(4-fluorophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by the presence of a fluorophenyl group, diphenyl groups, and a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine scaffold. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 6-(4-fluorophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with β-diketones under acidic or basic conditions.
Cyclization: The pyrazole intermediate undergoes cyclization with appropriate reagents to form the pyrazolo[3,4-b]pyridine core.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
6-(4-fluorophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction conditions like reflux or room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(4-fluorophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and materials science research.
Biological Research: It can be used as a molecular probe to study biological pathways and interactions due to its distinct chemical structure.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 6-(4-fluorophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine include other pyrazolo[3,4-b]pyridines with different substituents. For example:
2-(4-fluorophenyl)-6-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: This compound has a methyl group instead of a diphenyl group, which may alter its chemical and biological properties.
4-(trifluoromethyl)pyridine: This simpler compound lacks the pyrazole ring and additional phenyl groups, making it less complex but also less versatile in its applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties, making it valuable for targeted scientific research.
Properties
Molecular Formula |
C25H15F4N3 |
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Molecular Weight |
433.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-1,3-diphenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C25H15F4N3/c26-18-13-11-16(12-14-18)21-15-20(25(27,28)29)22-23(17-7-3-1-4-8-17)31-32(24(22)30-21)19-9-5-2-6-10-19/h1-15H |
InChI Key |
MPWCURCZTZMWHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C4=CC=C(C=C4)F)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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